2-Bromo-m-xylene

Catalog No.
S661986
CAS No.
576-22-7
M.F
C8H9Br
M. Wt
185.06 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-m-xylene

CAS Number

576-22-7

Product Name

2-Bromo-m-xylene

IUPAC Name

2-bromo-1,3-dimethylbenzene

Molecular Formula

C8H9Br

Molecular Weight

185.06 g/mol

InChI

InChI=1S/C8H9Br/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3

InChI Key

MYMYVYZLMUEVED-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)Br

Synonyms

1-Bromo-2,6-dimethylbenzene; 2,6-Dimethyl-1-bromobenzene; 2,6-Dimethylbromobenzene; 2,6-Dimethylphenyl Bromide; 2,6-Xylyl Bromide; 2-Bromo-1,3-dimethylbenzene;

Canonical SMILES

CC1=C(C(=CC=C1)C)Br

    Organic Synthesis

      Application: 2-Bromo-m-xylene is used as an intermediate in organic synthesis.

      Method of Application: The specific method of application can vary greatly depending on the target compound being synthesized. Generally, it involves reaction conditions that facilitate the substitution or addition of the bromine atom in the 2-Bromo-m-xylene molecule.

    Preparation of 2,2’,4,6,6’-Pentamethylbiphenyl

      Application: 2-Bromo-m-xylene has been used to prepare 2,2’,4,6,6’-pentamethylbiphenyl.

      Method of Application: The specific method of application would involve a series of organic reactions, possibly including a coupling reaction to form the biphenyl structure.

      Results: The product, 2,2’,4,6,6’-pentamethylbiphenyl, is a specific organic compound that may have various applications in chemical research.

    Chemical Solvent

      Application: 2-Bromo-m-xylene can be used as a solvent in various chemical reactions.

      Method of Application: As a solvent, it is used to dissolve other substances, typically solids, without causing a chemical reaction.

      Results: The use of 2-Bromo-m-xylene as a solvent can facilitate chemical reactions by providing a medium in which the reactants can mix and interact more easily.

    Preparation of Other Chemicals

      Application: 2-Bromo-m-xylene can be used in the preparation of other chemicals.

      Method of Application: The specific method of application would involve a series of organic reactions, possibly including a coupling reaction to form the desired structure.

      Results: The product would be a specific organic compound that may have various applications in chemical research.

    Bioprocessing

      Application: 2-Bromo-m-xylene may be used in bioprocessing.

      Method of Application: The specific method of application would depend on the particular bioprocessing technique being used. It could involve using 2-Bromo-m-xylene as a solvent or reagent.

      Results: The outcomes would depend on the specific bioprocessing technique and the goals of the research.

  • Origin: 2-Bromo-m-xylene is not naturally occurring. It's synthesized from commercially available starting materials like xylenes [].
  • Significance: Primarily used as an intermediate in organic synthesis for the preparation of more complex molecules [].

Molecular Structure Analysis

  • Key features: The structure consists of a benzene ring with two methyl groups attached at positions 1 and 3 (meta positions) and a bromine atom at position 2. This arrangement creates a slightly polar molecule due to the electronegative bromine atom.
  • Notable aspects: The presence of the methyl groups activates the ring towards electrophilic aromatic substitution reactions, making it a valuable building block in organic synthesis.

Chemical Reactions Analysis

  • Synthesis: A common method for synthesizing 2-Bromo-m-xylene involves bromination of m-xylene using bromine (Br2) and a Lewis acid catalyst like aluminum bromide (AlBr3) [].
C6H4(CH3)2 + Br2 -> C6H3Br(CH3)2 + HBr (aluminum bromide catalyst)
  • Other reactions: Due to its activated aromatic ring, 2-Bromo-m-xylene can undergo various substitution reactions. Examples include nitration, Friedel-Crafts acylation, and Suzuki-Miyaura coupling, depending on the reaction conditions and desired product.

Physical and Chemical Properties

  • Melting point: No data readily available.
  • Boiling point: Around 180-182 °C [].
  • Solubility: Insoluble in water but soluble in organic solvents like dichloromethane, chloroform, and toluene [].
  • Stability: Relatively stable under normal storage conditions.

2-Bromo-m-xylene itself is not known to have a specific biological mechanism of action. Its primary function lies in its role as a precursor molecule for the synthesis of various bioactive compounds.

  • Toxicity: Data on specific toxicity is limited. However, due to the presence of bromine, it's advisable to handle it with care, as aromatic bromides can have irritating or corrosive effects [].
  • Flammability: Flammable liquid. Expected to have similar properties to xylene, with a flash point around 25 °C [].
  • Reactivity: Can react with strong oxidizing agents.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling 2-Bromo-m-xylene.
  • Work in a well-ventilated area.
  • Follow proper disposal procedures according to local regulations.

XLogP3

3.3

Boiling Point

203.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

576-22-7

Wikipedia

2-bromo-m-xylene

Dates

Modify: 2023-08-15

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